N-[4-({5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-[(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-14-15(2)24-22-20(17-7-5-4-6-8-17)13-23-27(22)21(14)26-19-11-9-18(10-12-19)25-16(3)28/h4-13,26H,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNGFPOMINEKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NC4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and β-diketones.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and a suitable base.
Attachment of the Acetamide Moiety: The final step involves the acylation of the amino group with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-({5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl or pyrazolo[1,5-a]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Phenyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-({5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several pyrazolo[1,5-a]pyrimidine acetamides, differing primarily in substituents on the pyrimidine core and the acetamide side chain. Key comparisons include:
Pharmacological and Physicochemical Differences
- F-DPA () incorporates a 4-fluorophenyl group and diethylacetamide chain, optimizing it for blood-brain barrier penetration and binding to translocator protein (TSPO) in neuroimaging. Zaleplon () features a 3-cyano group and N-ethylacetamide, critical for selective GABAA receptor binding and hypnotic efficacy.
- Synthetic Pathways: The target compound’s synthesis likely parallels methods for N-{4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide (), involving condensation of substituted aldehydes with aminopyrazole precursors under regioselective conditions . F-DPA derivatives require fluorination steps (e.g., isotopic labeling with ¹⁸F) and Stille cross-coupling for aryl modifications .
Impurity and Stability Considerations
Pyrazolo[1,5-a]pyrimidine acetamides, including the target compound, may generate impurities during synthesis, such as:
- N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide (Zaleplon impurity I, ).
- N-(3-Chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide (), highlighting the susceptibility of the acetamide linker to thiol substitution.
Biological Activity
N-[4-({5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological significance. The presence of the dimethyl and phenyl groups contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of related compounds:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 | 3.79 | Induces apoptosis |
| Compound 2 | Hep-2 | 3.25 | Inhibits cell proliferation |
| Compound 3 | A549 | 26.00 | Cell cycle arrest |
| N-[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL)amino)phenyl]acetamide | TBD | TBD | TBD |
Studies have shown that similar pyrazolo derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), Hep-2 (laryngeal cancer), and A549 (lung cancer) . The IC50 values indicate the concentration required to inhibit cell growth by 50%, providing insight into the potency of these compounds.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidine derivatives act as inhibitors of specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Compounds in this class have been shown to trigger apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.
Case Studies and Research Findings
Several studies have documented the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:
- Wang et al. (2022) reported that indolyl-substituted pyrazole derivatives exhibited promising anticancer activity against MCF-7 and other cancer cell lines .
- Cankara et al. synthesized amide derivatives containing pyrazole and assessed their anticancer potential against HCT-116 and MCF-7 cell lines. Their findings indicated significant cytotoxicity with IC50 values ranging from 1.1 µM to 3.3 µM .
Q & A
Basic: What are the key steps and reaction conditions for synthesizing N-[4-({5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide?
The synthesis typically involves a multi-step route:
- Step 1: Formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of aminopyrazoles with β-diketones or enaminones under reflux in ethanol or DMF .
- Step 2: Introduction of the 4-aminophenyl group via nucleophilic aromatic substitution (e.g., using Pd-catalyzed Buchwald-Hartwig amination) .
- Step 3: Acetamide functionalization through acylation with acetyl chloride in dichloromethane, using triethylamine as a base to control pH .
Optimization: Solvent choice (e.g., DMF for polar intermediates), temperature control (60–120°C), and purification via recrystallization or column chromatography are critical for yields >70% .
Advanced: How can regioselectivity challenges during substitutions on the pyrazolo[1,5-a]pyrimidine core be addressed?
Regioselectivity in substitutions (e.g., at position 7 vs. position 5) is influenced by:
- Steric and electronic factors: Electron-withdrawing groups (e.g., nitro) at position 3 direct substitutions to position 7 .
- Protecting groups: Temporary protection of reactive amines (e.g., using tert-butoxycarbonyl, Boc) ensures selective functionalization .
- Computational guidance: Density Functional Theory (DFT) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals .
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
- 1H/13C NMR: Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirms substituent positions .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 428.198) .
- HPLC: Quantifies purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced: What strategies are recommended for identifying biological targets and mechanisms of action?
- Molecular docking: Screen against kinase or GPCR databases (e.g., PDB) to predict binding affinity to the pyrazolo[1,5-a]pyrimidine core .
- In vitro assays: Use enzyme inhibition assays (e.g., EGFR kinase) or cellular viability tests (MTT assay) with IC50 determination .
- SAR studies: Compare activity of analogs with varied substituents (e.g., methyl vs. fluoro groups) to identify pharmacophores .
Advanced: How can computational methods enhance reaction design for derivatives?
- Reaction path search: Quantum mechanics (QM) identifies transition states and intermediates for key steps like amination .
- Machine learning: Predicts optimal solvents/catalysts by training on datasets of similar pyrazolo[1,5-a]pyrimidine syntheses .
- QM/MM simulations: Model enzyme-substrate interactions to guide structural modifications for improved binding .
Basic: What structural modifications of this compound have been explored to improve bioactivity?
- Substituent variation: Adding electron-withdrawing groups (e.g., fluoro at the phenyl ring) enhances kinase inhibition .
- Linker optimization: Replacing acetamide with sulfonamide improves solubility and metabolic stability .
- Core hybridization: Fusion with triazole moieties (e.g., [1,2,3]triazolo[4,5-d]pyrimidine) broadens target selectivity .
Advanced: What challenges arise when scaling up synthesis, and how are they mitigated?
- Reactor design: Continuous-flow systems minimize exothermic risks during amination steps .
- Purification: Switch from column chromatography to recrystallization in ethanol/water mixtures for cost efficiency .
- Process control: Online NMR monitoring ensures real-time quality control during multi-step reactions .
Advanced: How should researchers address contradictions in reported biological activities of structural analogs?
- Replicate studies: Validate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Meta-analysis: Compare datasets across literature to identify confounding factors (e.g., cell line variability) .
- Structural analysis: Use X-ray crystallography to confirm binding modes and rule out off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
